2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Historical Context of Heterocyclic Acetamide Derivatives in Medicinal Chemistry
Heterocyclic acetamides have been pivotal in drug discovery since the mid-20th century, particularly in anti-inflammatory and analgesic therapies. The acetamide group (–NHCO–) serves as a versatile pharmacophore, enabling hydrogen bonding with biological targets while maintaining synthetic adaptability. Early examples, such as piroxicam, demonstrated how secondary amides could act as linkers between aromatic systems to enhance cyclooxygenase-2 (COX-2) inhibition. These discoveries underscored the importance of amide stability and spatial orientation in optimizing drug-receptor interactions.
The evolution of heterocyclic acetamides accelerated with the introduction of nitrogen-containing rings like isoxazoles, which improved metabolic resistance and bioavailability. For instance, modifications to the quinazolinone scaffold revealed broad biological activities, including antitumor and antiviral effects, driven by the synergy between the amide backbone and heterocyclic substituents. These innovations laid the groundwork for hybrid systems combining multiple heterocycles, a strategy now central to addressing complex diseases like cancer and neurodegenerative disorders.
Structural Significance of Isoxazole-Trifluoromethyl Phenyl Hybrid Systems
The target compound features two critical structural elements: a 3,5-dimethylisoxazole ring and a 4-(trifluoromethyl)phenyl group. Isoxazoles, five-membered rings with one oxygen and one nitrogen atom, confer metabolic stability due to their resistance to oxidative degradation. The methyl groups at positions 3 and 5 further sterically shield the ring, reducing susceptibility to enzymatic attack.
The trifluoromethyl (–CF₃) group on the phenyl ring introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and membrane permeability. This substituent also minimizes cytochrome P450-mediated metabolism, prolonging half-life. Computational studies of analogous systems, such as 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, reveal that the –CF₃ group induces conformational rigidity, favoring optimal binding to hydrophobic enzyme pockets.
Table 1: Key Structural Features and Their Pharmacological Implications
Rationale for Investigating Dual Heterocyclic Architectures
Combining isoxazole and trifluoromethyl phenyl motifs addresses two challenges in drug design: target selectivity and pharmacokinetic optimization. Isoxazoles’ inherent polarity balances the lipophilicity of the –CF₃ group, ensuring solubility in aqueous and lipid environments. This duality is critical for compounds targeting intracellular enzymes or membrane-bound receptors.
Moreover, the acetamide linker between the heterocycles allows for tunable flexibility. In piroxicam, the amide group stabilizes the drug-enzyme complex via hydrogen bonds with COX-2’s active site. Similarly, in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, the linker may facilitate interactions with residues in yet-uncharacterized targets, such as kinase domains or G protein-coupled receptors.
Recent synthetic breakthroughs, such as metal-free methods for constructing 4-(trifluoromethyl)isoxazoles, have enabled systematic exploration of these hybrid systems. For example, replacing thiophene moieties in lead compounds with trifluoromethyl phenyl groups has yielded derivatives with 8-fold increases in anti-cancer potency. Such findings validate the strategic merger of heterocyclic and fluorinated components in next-generation therapeutics.
Properties
Molecular Formula |
C14H13F3N2O2 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(9(2)21-19-8)7-13(20)18-11-5-3-10(4-6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,20) |
InChI Key |
FCJRNIBWGXTEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Functional Groups and Reactivity
-
Oxazole Ring : Synthesized via cyclodehydration of α-acylamino ketones, requiring acidic or dehydrating agents (e.g., polyphosphoric acid).
-
Trifluoromethylphenyl Acetamide : Introduced through nucleophilic acyl substitution between 4-(trifluoromethyl)aniline and activated acetamide intermediates.
Conventional Synthesis Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method remains the most widely used route for constructing the 3,5-dimethyloxazole core.
Reaction Mechanism
-
Step 1 : Condensation of ethyl acetoacetate with hydroxylamine forms an isoxazolone intermediate.
-
Step 2 : Treatment with polyphosphoric acid (PPA) at 120–140°C induces cyclodehydration, yielding 3,5-dimethyloxazole.
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Polyphosphoric acid |
| Temperature | 120–140°C |
| Yield | 50–60% |
| Reaction Time | 4–6 hours |
This method’s limitation lies in moderate yields due to competing polymerization side reactions.
Amide Coupling via Acyl Chlorides
The acetamide side chain is introduced using Schotten-Baumann conditions:
Procedure
-
Step 1 : React 3,5-dimethyloxazole-4-acetic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Step 2 : Add 4-(trifluoromethyl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimized Parameters :
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| SOCl₂ | 1.2 eq | Reflux | 78% |
| Et₃N | 2.5 eq | 0–5°C |
Side products include over-acylated derivatives, necessitating careful stoichiometric control.
Modern and Green Synthesis Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times and improves oxazole ring purity:
Protocol :
-
Mix α-acylamino ketone (1 eq), ammonium acetate (2 eq), and montmorillonite K10 clay (0.1 g/mmol).
Results :
| Parameter | Conventional | Microwave |
|---|---|---|
| Yield | 58% | 82% |
| Time | 6 hours | 12 minutes |
This method eliminates solvent use, aligning with green chemistry principles.
One-Pot Tandem Synthesis
A telescoped approach combines oxazole formation and amidation in a single reactor:
-
Cyclization : Van Leusen reaction with TosMIC (toluenesulfonylmethyl isocyanide) and acetylacetone.
-
Amidation : In situ activation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Advantages :
Stepwise Synthesis of the Target Compound
Synthesis of 3,5-Dimethyloxazole-4-Acetic Acid
Route :
-
Condense ethyl acetoacetate with hydroxylamine hydrochloride.
-
Cyclize using PPA (polyphosphoric acid).
Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH | Reflux, 3 h | 89% |
| 2 | PPA | 130°C, 4 h | 62% |
| 3 | NaOH (2M) | RT, 12 h | 95% |
Coupling with 4-(Trifluoromethyl)Aniline
Method :
-
Activate 3,5-dimethyloxazole-4-acetic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Add 4-(trifluoromethyl)aniline and DMAP (4-dimethylaminopyridine) in DCM.
Outcomes :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| EDCI | DCM | 6 h | 73% |
| DCC | THF | 8 h | 68% |
Comparative Analysis of Synthesis Routes
Table 1. Efficiency of Key Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Robinson-Gabriel | 58% | 92% | High | Low |
| Microwave Cyclization | 82% | 98% | Moderate | Medium |
| One-Pot Tandem | 68% | 95% | High | High |
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and trifluoromethylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The target compound’s design balances lipophilicity (via -CF₃) and metabolic stability (via dimethyloxazole), making it a promising candidate for further development.
- Activity Gaps : While analogues in show measurable activity (e.g., pIC₅₀ = 5.849), the target compound’s biological data remain unreported, highlighting a need for targeted assays (e.g., kinase inhibition or GPCR modulation) .
Biological Activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 303.28 g/mol. The presence of the oxazole ring and trifluoromethyl group contributes to its unique properties and biological interactions.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide exhibit significant anticonvulsant properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced efficacy in protecting against seizures in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through interactions with glutamate receptors.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Dose (mg/kg) | MES Protection (%) | Time Point (h) |
|---|---|---|---|
| Compound A | 100 | 70 | 0.5 |
| Compound B | 200 | 85 | 4 |
| Compound C | 150 | 60 | 1 |
Note: MES refers to maximal electroshock seizure test.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). It is believed to act as an allosteric modulator at NMDA receptors, enhancing synaptic transmission and providing neuroprotective effects. The trifluoromethyl group enhances lipophilicity, aiding in CNS penetration.
Synthesis
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves several key steps:
- Formation of the Oxazole Ring : This is typically achieved through cyclization reactions involving appropriate precursors such as α-haloketones.
- Substitution Reactions : The introduction of the trifluoromethyl group can be conducted using electrophilic fluorination methods.
- Final Coupling : The final product is obtained by coupling the oxazole derivative with an acetamide under basic conditions.
Case Studies
A notable study involved the evaluation of various derivatives for their anticonvulsant activity. The results indicated that compounds containing the trifluoromethyl group exhibited superior pharmacological profiles compared to their non-fluorinated counterparts.
Table 2: Summary of Case Study Findings
| Compound | Anticonvulsant Activity | Neurotoxicity Level |
|---|---|---|
| Trifluoro A | High | Low |
| Trifluoro B | Moderate | Moderate |
| Non-fluoro C | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
